1,3-Dibromo-5-(dimethoxymethyl)benzene
Description
1,3-Dibromo-5-(dimethoxymethyl)benzene (C₉H₉Br₂O₂) is a brominated aromatic compound featuring a benzene ring substituted with bromine atoms at positions 1 and 3 and a dimethoxymethyl group (-CH(OCH₃)₂) at position 5. The dimethoxymethyl group is an acetal derivative, which enhances solubility in polar organic solvents due to its oxygen-rich structure. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and materials chemistry, where its bromine atoms serve as reactive sites for cross-coupling reactions (e.g., Suzuki or Ullmann couplings) .
Properties
CAS No. |
157866-05-2 |
|---|---|
Molecular Formula |
C9H10Br2O2 |
Molecular Weight |
309.98 g/mol |
IUPAC Name |
1,3-dibromo-5-(dimethoxymethyl)benzene |
InChI |
InChI=1S/C9H10Br2O2/c1-12-9(13-2)6-3-7(10)5-8(11)4-6/h3-5,9H,1-2H3 |
InChI Key |
QONDTXWLYJSIIB-UHFFFAOYSA-N |
SMILES |
COC(C1=CC(=CC(=C1)Br)Br)OC |
Canonical SMILES |
COC(C1=CC(=CC(=C1)Br)Br)OC |
Other CAS No. |
157866-05-2 |
Synonyms |
3,5-Dibromobenzaldehyde dimethyl acetal |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1,3-Dibromo-5-(dimethoxymethyl)benzene with structurally related brominated benzene derivatives, focusing on substituent effects, physicochemical properties, and applications.
1,3-Dibromo-5-(trifluoromethoxy)benzene (C₇H₃Br₂F₃O)
- Substituent : Trifluoromethoxy (-OCF₃) at position 5.
- Key Differences : The trifluoromethoxy group is strongly electron-withdrawing, enhancing electrophilic reactivity compared to the electron-donating dimethoxymethyl group.
- Physical Properties : White crystalline solid with high thermal stability (melting point >150°C) and solubility in organic solvents (e.g., dichloromethane, THF) but poor water solubility .
- Applications : Preferred in agrochemical synthesis due to its stability under harsh reaction conditions .
- Reactivity : Higher halogen mobility in nucleophilic substitution reactions compared to dimethoxymethyl analogs .
1,3-Dibromo-4,6-Dimethoxybenzene (C₈H₈Br₂O₂)
- Substituent : Methoxy (-OCH₃) groups at positions 4 and 6.
- Key Differences: Symmetrical substitution pattern versus the asymmetrical dimethoxymethyl group at position 5. Methoxy groups are weaker electron donors than dimethoxymethyl.
- Applications : Used in crystal engineering and polymer synthesis, where symmetry aids in forming ordered lamellar structures .
- Reactivity : Lower steric hindrance than dimethoxymethyl derivatives, facilitating electrophilic aromatic substitution .
1,3-Dibromo-5-(tert-butyl)benzene (C₁₀H₁₂Br₂)
- Substituent : Bulky tert-butyl (-C(CH₃)₃) group at position 5.
- Key Differences : The tert-butyl group introduces significant steric hindrance, reducing reactivity in coupling reactions.
- Physical Properties: Lower melting point due to reduced crystallinity; soluble in non-polar solvents .
- Applications: Limited to reactions requiring steric protection of reactive sites .
1,3-Dibromo-5-chlorobenzene (C₆H₃Br₂Cl)
- Substituent : Chlorine atom at position 5.
- Key Differences : Chlorine’s moderate electronegativity and smaller atomic size compared to bromine or dimethoxymethyl groups.
- Reactivity : Dual halogen sites enable sequential functionalization (e.g., selective C-Br bond activation) .
2,4-Dibromo-1,3-dimethoxy-5-methylbenzene (C₉H₁₀Br₂O₂)
- Substituent : Methyl (-CH₃) and methoxy (-OCH₃) groups at positions 5 and 1/3, respectively.
- Key Differences : Positional isomerism alters electronic and steric profiles. The methyl group enhances hydrophobicity.
- Applications : Precursor to natural product intermediates (e.g., Drimiopsin A) .
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